N-Hydroxy-1-nitrosoanthracen-2-amine
Description
N-Hydroxy-1-nitrosoanthracen-2-amine is a nitroso derivative of anthracene, characterized by the presence of a hydroxyl (-OH) and nitroso (-NO) functional group on the anthracene backbone. Nitroso compounds generally form via nitrosation reactions between secondary amines and nitrosating agents (e.g., nitrites) . The anthracene moiety in this compound may influence its stability, solubility, and electronic properties compared to simpler aliphatic nitrosoamines.
Properties
CAS No. |
62164-60-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.246 |
IUPAC Name |
N-(1-nitrosoanthracen-2-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16-18/h1-8,15,17H |
InChI Key |
PEFWFMJEDYZILO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
- The aromatic benzene ring in this compound may confer different electronic properties compared to the fused aromatic system of anthracene .
- N-Nitrosodimethylamine (NDMA) (CAS 62-75-8): A small aliphatic nitrosoamine without hydroxyl or aromatic groups. NDMA’s simplicity contrasts with the complex aromatic structure of the target compound, likely resulting in differences in metabolic activation and environmental persistence .
- N-Nitroso-N-Ethylbenzyl amine (CAS 20689-96-7): Combines an aromatic benzyl group with an ethyl-nitrosoamine structure. The absence of a hydroxyl group may reduce its reactivity in certain redox environments compared to the target compound .
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Aromatic System |
|---|---|---|---|
| N-Hydroxy-1-nitrosoanthracen-2-amine | C₁₄H₁₀N₂O₂ | -NO, -OH, anthracene | Fused tricyclic |
| N-Hydroxy-N-nitrosobenzenamine | C₆H₇N₂O₂ | -NO, -OH, benzene | Monocyclic |
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | -NO, dimethylamine | None |
| N-Nitroso-N-Ethylbenzyl amine | C₉H₁₂N₂O | -NO, benzyl-ethylamine | Monocyclic |
Physicochemical Properties
- Solubility: Anthracene derivatives like anthracene (CAS 120-12-7) are typically hydrophobic due to their fused aromatic rings. The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs (e.g., n-Nitrosodiphenylamine, CAS 86-30-5) .
- Stability : Nitroso compounds are often light- and heat-sensitive. The anthracene backbone may stabilize the nitroso group through conjugation, whereas aliphatic nitrosoamines like NDMA are more prone to degradation .
Toxicity and Carcinogenicity
- N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA): Classified as Group 2A (probably carcinogenic) and Group 2B (possibly carcinogenic) by IARC, respectively. Their toxicity arises from metabolic activation to alkylating agents .
- N-Nitroso-N-Ethylbenzyl amine: Labeled H351 (suspected of causing cancer), similar to many nitroso compounds.
- The addition of nitroso and hydroxyl groups could introduce new toxicological risks .
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